molecular formula C15H13ClFNO3S B10864790 Methyl 2-(2-chloropropanamido)-4-(3-fluorophenyl)thiophene-3-carboxylate

Methyl 2-(2-chloropropanamido)-4-(3-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B10864790
M. Wt: 341.8 g/mol
InChI Key: XHCJYRFOBKPONF-UHFFFAOYSA-N
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Description

METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a fluorophenyl group, and a chloropropanoyl moiety

Preparation Methods

The synthesis of METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenyl group can enhance its binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE can be compared with other compounds that have similar structural features, such as:

    METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXYLATE: This compound lacks the fluorine atom, which may result in different chemical and biological properties.

    METHYL 2-[(2-CHLOROPROPANOYL)AMINO]-4-(3-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE: The presence of a methoxy group instead of a fluorine atom can significantly alter its reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H13ClFNO3S

Molecular Weight

341.8 g/mol

IUPAC Name

methyl 2-(2-chloropropanoylamino)-4-(3-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C15H13ClFNO3S/c1-8(16)13(19)18-14-12(15(20)21-2)11(7-22-14)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19)

InChI Key

XHCJYRFOBKPONF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C(=CS1)C2=CC(=CC=C2)F)C(=O)OC)Cl

Origin of Product

United States

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